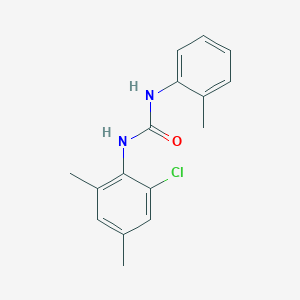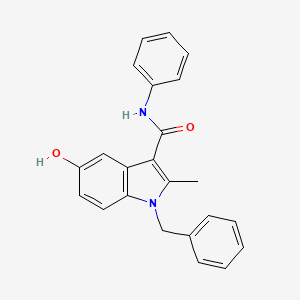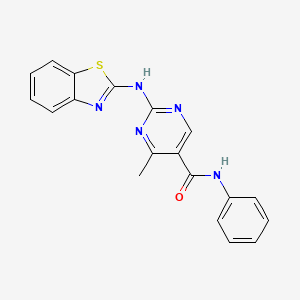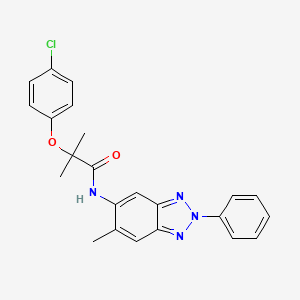
N-(2-chloro-4,6-dimethylphenyl)-N'-(2-methylphenyl)urea
描述
N-(2-chloro-4,6-dimethylphenyl)-N'-(2-methylphenyl)urea, commonly known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It is a white crystalline solid that is sparingly soluble in water and is classified as a substituted urea herbicide. Diuron is a non-selective herbicide that can control both broadleaf and grassy weeds, making it an effective tool for weed management in crops such as cotton, sugarcane, and citrus.
作用机制
Diuron works by inhibiting the photosynthesis process in plants. It does this by blocking the electron transport chain in the photosystem II complex, which is responsible for producing oxygen and energy in plants. This leads to a disruption in the energy balance of the plant, ultimately causing its death.
Biochemical and Physiological Effects:
Studies have shown that Diuron can have a range of biochemical and physiological effects on plants, including changes in membrane permeability, alterations in chlorophyll content, and disruption of the photosynthetic apparatus. These effects can ultimately lead to the death of the plant.
实验室实验的优点和局限性
Diuron is widely used in laboratory experiments due to its effectiveness as a herbicide. Its non-selective nature makes it an ideal tool for studying the effects of herbicides on a range of plant species. However, its toxicity to non-target organisms and potential environmental impact means that caution must be taken when using Diuron in laboratory experiments.
未来方向
Future research on Diuron could focus on developing more environmentally friendly alternatives to this herbicide. This could involve investigating the use of natural products or biological control agents to manage weeds in agriculture. Additionally, research could focus on developing more efficient and targeted herbicides that have minimal impact on non-target organisms and the environment.
科学研究应用
Diuron has been extensively studied for its herbicidal properties and its impact on the environment. Several studies have investigated the effects of Diuron on non-target organisms, such as aquatic plants, animals, and microorganisms. These studies have shown that Diuron can have adverse effects on these organisms, particularly at high concentrations.
属性
IUPAC Name |
1-(2-chloro-4,6-dimethylphenyl)-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-10-8-12(3)15(13(17)9-10)19-16(20)18-14-7-5-4-6-11(14)2/h4-9H,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIPOXGSPUGDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2Cl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787532 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl 4-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B3499995.png)
![2-chloro-N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B3500022.png)

![1-(4-bromobenzyl)-3,7-dimethyl-8-[4-(2-pyridinyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3500031.png)
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[ethyl(phenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3500044.png)
![methyl 2-({[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3500047.png)
![5-{[(4-methoxyphenyl)thio]methyl}-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3500050.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide](/img/structure/B3500052.png)
![3-chloro-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3500069.png)
![methyl 4-chloro-3-[({[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetyl)amino]benzoate](/img/structure/B3500073.png)

![N-[4-(4-morpholinylmethyl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B3500083.png)